![molecular formula C8H18N2O2 B2915487 methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate CAS No. 1595712-12-1](/img/structure/B2915487.png)
methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate” is a chemical compound. It is a derivative of carbamate and contains a dimethylamino propyl group . The compound is related to N-[3-(Dimethylamino)propyl]methacrylamide, which is used in the synthesis of various products .
Molecular Structure Analysis
The molecular structure of “methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate” is complex, with a carbamate group attached to a propyl chain, which is further attached to a dimethylamino group . The exact structure can be determined using various spectroscopic techniques.Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate, focusing on six unique applications:
Polymer Synthesis
This compound is used in the synthesis of polymers that serve various purposes, including paint resins , dispersions/emulsions , performance products , paper and water products , hair care products , and reactive systems .
Drug Delivery Systems
It serves as a monomer to synthesize self-healing pH-responsive P(DMAPMA-stat-DAA) hydrogels that are used for drug delivery applications .
Gene Delivery Vector
The compound acts as a cationic monomer to develop gene delivery vectors due to its ability to complex with nucleic acids and facilitate their intracellular delivery .
Agrochemical Synthesis
As an intermediate, it is utilized for the synthesis of agrochemicals, contributing to the agricultural industry .
Surfactant Production
It is also used in the production of surfactants, which are key components in detergents and emulsifiers .
Water Treatment Chemicals
The compound finds application in water treatment chemicals, playing a role in maintaining clean and safe water supplies .
Polymerization Catalyst
It acts as a catalyst for polyurethane (PU) and epoxy polymerizations, aiding in the production of plastics and adhesives .
Copolymerization
The compound is involved in the radical copolymerizations with other monomers to influence the composition and compositional heterogeneity of copolymers, which can be tailored for specific industrial applications .
Each application utilizes the unique chemical properties of methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate, demonstrating its versatility in scientific research and industrial processes.
National Toxicology Program MilliporeSigma BASF Springer Link
Propiedades
IUPAC Name |
methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-9(2)6-5-7-10(3)8(11)12-4/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUYCLFAYXRXME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate | |
CAS RN |
1595712-12-1 |
Source


|
| Record name | methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B2915405.png)
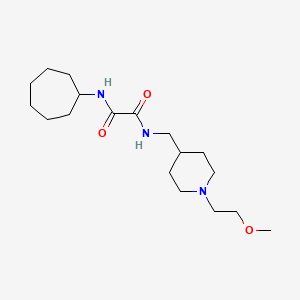


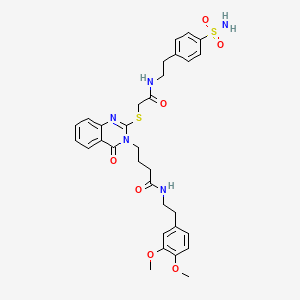
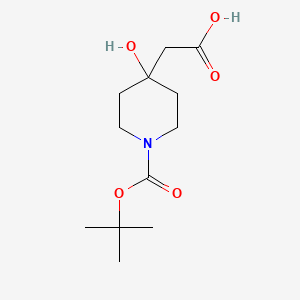
![3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2915418.png)
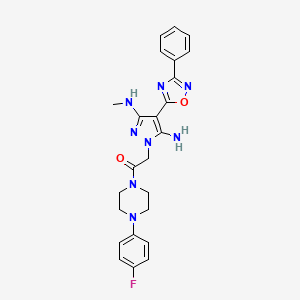
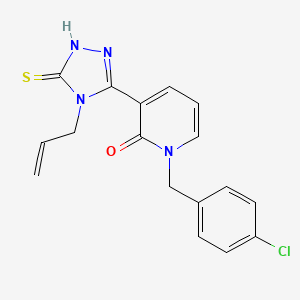

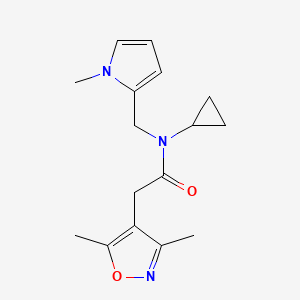
![(2E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2915426.png)
